4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate
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Overview
Description
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate involves multiple steps, including esterification, amidation, and selective reduction. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. For example, it could inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C33H61NO7 |
---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate |
InChI |
InChI=1S/C33H61NO7/c1-4-6-8-10-11-12-13-14-15-16-17-19-20-22-30(35)29(34-31(36)23-21-18-9-7-5-2)28-41-33(38)25-24-32(37)40-27-26-39-3/h20,22,29-30,35H,4-19,21,23-28H2,1-3H3,(H,34,36)/b22-20+ |
InChI Key |
DCKQGISDYCEVDT-LSDHQDQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COC(=O)CCC(=O)OCCOC)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)CCC(=O)OCCOC)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
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